Mag-fura-2-acetoxymethyl ester
Overview
Description
Mag-fura-2-acetoxymethyl ester is a membrane-permeant derivative of the ratiometric magnesium indicator Mag-fura-2. This compound is widely used in biochemistry and cell biology to measure intracellular magnesium concentrations by fluorescence. It is particularly valued for its ability to provide ratiometric measurements, which enhance the accuracy of intracellular magnesium concentration assessments .
Mechanism of Action
Target of Action
Mag-fura-2 AM is primarily targeted towards intracellular magnesium ions . Magnesium ions play a crucial role in various cellular processes, including DNA replication, protein synthesis, and enzymatic reactions.
Mode of Action
Mag-fura-2 AM is a ratiometric and UV light-excitable indicator . It is an acetoxymethyl (AM) ester form, which allows for noninvasive intracellular loading . Once inside the cell, the AM ester groups are cleaved by cellular esterases, regenerating the active form of the indicator .
Biochemical Pathways
The primary biochemical pathway affected by Mag-fura-2 AM involves the detection and measurement of intracellular magnesium concentrations . By binding to magnesium ions, it allows researchers to monitor changes in intracellular magnesium levels, which can provide insights into the role of magnesium in various cellular processes.
Pharmacokinetics
The pharmacokinetics of Mag-fura-2 AM primarily involve its ability to cross cell membranes due to its AM ester form . Once inside the cell, the AM ester groups are cleaved, trapping the indicator within the cell . This allows for the noninvasive monitoring of intracellular magnesium levels.
Result of Action
The result of Mag-fura-2 AM’s action is the generation of a fluorescent signal that is proportional to the concentration of intracellular magnesium . This signal can be detected and quantified using fluorescence microscopy, microphotometry, or flow cytometry .
Action Environment
The action of Mag-fura-2 AM can be influenced by various environmental factors. For instance, the efficiency of AM ester cleavage and thus the intensity of the fluorescent signal can be affected by the pH and temperature of the cellular environment . Additionally, the presence of other ions can potentially interfere with the binding of the indicator to magnesium ions .
Biochemical Analysis
Biochemical Properties
Mag-fura-2-acetoxymethyl ester is an intracellular magnesium indicator that is ratiometric and UV light-excitable . This acetoxymethyl (AM) ester form is useful for noninvasive intracellular loading . It is known to interact with various enzymes, proteins, and other biomolecules within the cell, particularly those involved in calcium signaling pathways .
Cellular Effects
When added to cells, this compound crosses cell membranes and once inside the cell, the acetoxymethyl groups are removed by cellular esterases . This process allows the compound to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its transformation within the cell. After crossing the cell membrane, the acetoxymethyl groups of the compound are removed by cellular esterases . This process regenerates “Fura-2”, the pentacarboxylate calcium indicator . The compound can then interact with various biomolecules within the cell, potentially leading to changes in gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mag-fura-2-acetoxymethyl ester involves the esterification of Mag-fura-2 with acetoxymethyl groups. This process typically requires the use of anhydrous conditions and a suitable esterification reagent, such as acetoxymethyl chloride, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and reactors helps in maintaining the reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Mag-fura-2-acetoxymethyl ester primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl groups are cleaved by intracellular esterases, converting the compound into its active form, Mag-fura-2 .
Common Reagents and Conditions
The hydrolysis of this compound is facilitated by cellular esterases under physiological conditions. No additional reagents are typically required for this reaction .
Major Products Formed
The major product formed from the hydrolysis of this compound is Mag-fura-2, which is the active form of the compound used for intracellular magnesium detection .
Scientific Research Applications
Mag-fura-2-acetoxymethyl ester is extensively used in scientific research for various applications:
Neuroscience: Researchers use this compound to study magnesium’s role in neuronal function and signaling.
Muscle Physiology: It helps in investigating the role of magnesium in muscle contraction and relaxation.
Pharmacology: The compound is used to screen potential drug candidates that may affect intracellular magnesium levels.
Comparison with Similar Compounds
Mag-fura-2-acetoxymethyl ester is unique due to its high specificity and sensitivity for magnesium ions. Similar compounds include:
Fura-2-acetoxymethyl ester: Used for calcium detection, it shares a similar mechanism of action but is specific for calcium ions.
Mag-indo-1-acetoxymethyl ester: Another magnesium indicator with a different fluorescence profile, useful for specific experimental conditions.
This compound stands out due to its ratiometric measurement capability, which reduces artifacts and increases the accuracy of intracellular magnesium assessments .
Properties
IUPAC Name |
acetyloxymethyl 2-[5-[2-(acetyloxymethoxy)-2-oxoethoxy]-6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O19/c1-16(33)42-12-46-26(37)9-32(10-27(38)47-13-43-17(2)34)21-7-22-20(5-23(21)41-11-28(39)48-14-44-18(3)35)6-24(50-22)29-31-8-25(51-29)30(40)49-15-45-19(4)36/h5-8H,9-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDUVTXECKTHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C2C=C(OC2=C1)C3=NC=C(O3)C(=O)OCOC(=O)C)OCC(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156339 | |
Record name | Mag-fura-2-acetoxymethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130100-20-8 | |
Record name | Mag-fura-2-acetoxymethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130100208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mag-fura-2-acetoxymethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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